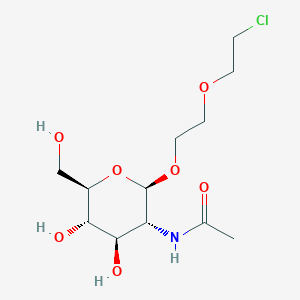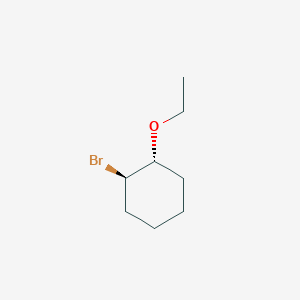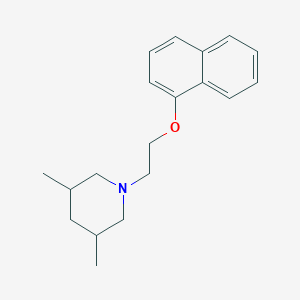
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine is an organic compound with a complex structure that includes a piperidine ring substituted with dimethyl groups and a naphthalen-1-yloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,5-dimethylpiperidine with 2-naphthalen-1-yloxyethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthalen-1-yloxyethyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)pyridinium bromide: A similar compound with a pyridinium ring instead of a piperidine ring.
3,5-Dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Another related compound with a phenylethyl group instead of a naphthalen-1-yloxyethyl group.
Uniqueness
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications and derivatizations, making it a versatile compound in scientific research.
Properties
CAS No. |
371959-27-2 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3,5-dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine |
InChI |
InChI=1S/C19H25NO/c1-15-12-16(2)14-20(13-15)10-11-21-19-9-5-7-17-6-3-4-8-18(17)19/h3-9,15-16H,10-14H2,1-2H3 |
InChI Key |
ZFIZZFZTURMSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC3=CC=CC=C32)C |
solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
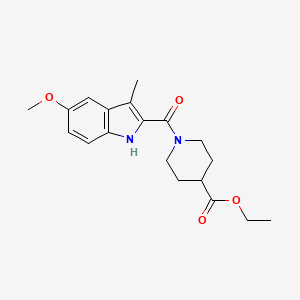
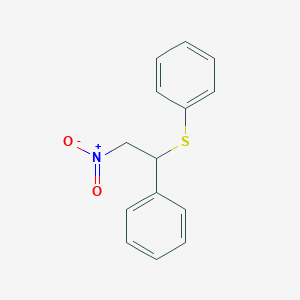
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)

![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
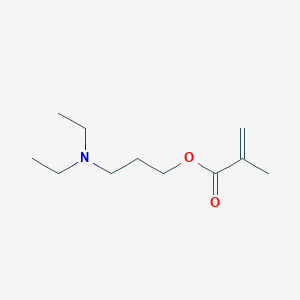
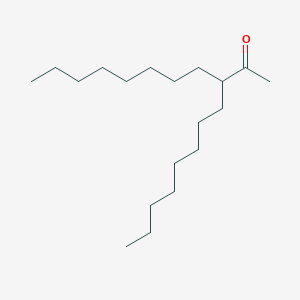
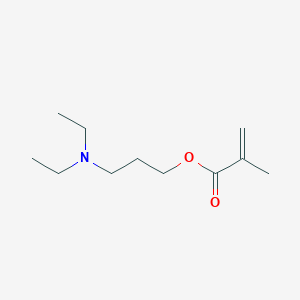
![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
